Bis(9-azabicyclo(3.3.1)nonan-3-one-9-yl)
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Overview
Description
Bis(9-azabicyclo(3.3.1)nonan-3-one-9-yl) is a complex organic compound known for its unique bicyclic structure. This compound is part of the azabicyclo family, which is characterized by a nitrogen atom incorporated into a bicyclic framework. The presence of the nitrogen atom imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(9-azabicyclo(3.3.1)nonan-3-one-9-yl) typically involves the catalytic hydrogenation of 3-benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo(3.3.1)nonan-9-one oximes over Raney nickel. This process yields the corresponding 3-substituted 3-azabicyclo(3.3.1)nonan-9-amines, which can be further converted into various derivatives through reactions with acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and other reagents .
Industrial Production Methods
Industrial production methods for Bis(9-azabicyclo(3.3.1)nonan-3-one-9-yl) are not well-documented in the literature. the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up processes. The use of catalytic hydrogenation and subsequent derivatization reactions are key steps that could be adapted for industrial production.
Chemical Reactions Analysis
Types of Reactions
Bis(9-azabicyclo(3.3.1)nonan-3-one-9-yl) undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: ABNO and (MeO bpy)Cu I (OTf) (MeO bpy = 4,4′-dimethoxy-2,2′-bipyridine) as a catalytic system.
Reduction: Raney nickel as a catalyst.
Substitution: Acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, benzaldehyde, and thiophosgene.
Major Products
Scientific Research Applications
Bis(9-azabicyclo(3.3.1)nonan-3-one-9-yl) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bis(9-azabicyclo(3.3.1)nonan-3-one-9-yl) involves its ability to catalyze oxidation reactions. The compound, particularly in its N-oxyl form (ABNO), acts as a stable nitroxyl radical that facilitates the oxidation of alcohols to carbonyl compounds. This catalytic system, often used in conjunction with copper catalysts, enables efficient and selective oxidation under mild conditions .
Comparison with Similar Compounds
Bis(9-azabicyclo(3.3.1)nonan-3-one-9-yl) can be compared to other azabicyclo compounds, such as:
9-Benzyl-9-azabicyclo(3.3.1)nonan-3-one: Similar structure but with a benzyl group, used in similar oxidation and reduction reactions.
9-Azabicyclo(3.3.1)nonane N-oxyl (ABNO): A nitroxyl radical used as a catalyst in oxidation reactions.
3-Substituted 3-azabicyclo(3.3.1)nonan-9-yl derivatives: Various derivatives formed through substitution reactions, exhibiting diverse chemical properties and applications.
The uniqueness of Bis(9-azabicyclo(33
Properties
CAS No. |
74773-73-2 |
---|---|
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
9-(3-oxo-9-azabicyclo[3.3.1]nonan-9-yl)-9-azabicyclo[3.3.1]nonan-3-one |
InChI |
InChI=1S/C16H24N2O2/c19-15-7-11-3-1-4-12(8-15)17(11)18-13-5-2-6-14(18)10-16(20)9-13/h11-14H,1-10H2 |
InChI Key |
MTDSLXCMCXEESF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(=O)CC(C1)N2N3C4CCCC3CC(=O)C4 |
Origin of Product |
United States |
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